(Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate
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Overview
Description
(Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that features a thiazole ring, a cyano group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of Brønsted acids like TsOH·H₂O to catalyze the condensation reaction . The intermediate products undergo intramolecular nucleophilic addition and C−C bond cleavage to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its thiazole ring is a common motif in many biologically active molecules, including antibiotics and anticancer agents. Researchers are investigating its potential as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications that require specific functional groups or structural motifs.
Mechanism of Action
The mechanism of action of (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and methoxyphenyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(E)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate: This compound differs in the configuration of the double bond but shares many chemical properties with the (Z)-isomer.
(Z)-N-(4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide: This compound has a similar structure but features an acetamide group instead of an ethyl ester group.
Uniqueness
The uniqueness of (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate lies in its specific combination of functional groups and its (Z)-configuration
Properties
IUPAC Name |
ethyl 4-[[(Z)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-3-28-22(26)16-4-8-18(9-5-16)24-13-17(12-23)21-25-20(14-29-21)15-6-10-19(27-2)11-7-15/h4-11,13-14,24H,3H2,1-2H3/b17-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJKKXRZSYSGPW-LGMDPLHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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